molecular formula C5H9ClN2 B11822305 3-(2-Chloroethylamino)propanenitrile

3-(2-Chloroethylamino)propanenitrile

Cat. No.: B11822305
M. Wt: 132.59 g/mol
InChI Key: GJWAXEHCYPZZSE-UHFFFAOYSA-N
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Description

(2-chloroethyl)(cyano)ethylamine is an organic compound with the molecular formula C₅H₉ClN₂. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its reactivity due to the presence of both chloro and cyano functional groups, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to form 2-chloroethylamine hydrochloride. This intermediate is then reacted with acrylonitrile to yield (2-chloroethyl)(cyano)ethylamine. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of (2-chloroethyl)(cyano)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amines, oxides, and primary amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2-chloroethyl)(cyano)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-chloroethyl)(cyano)ethylamine involves the alkylation of nucleophilic sites in biological molecules. The chloro group forms a reactive intermediate that can alkylate DNA, proteins, and other biomolecules, leading to various biological effects. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic properties .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)ethylamine
  • Bis(2-chloroethyl)methylamine
  • Tris(2-chloroethyl)amine

Uniqueness

(2-chloroethyl)(cyano)ethylamine is unique due to the presence of both chloro and cyano functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack .

Properties

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

3-(2-chloroethylamino)propanenitrile

InChI

InChI=1S/C5H9ClN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2

InChI Key

GJWAXEHCYPZZSE-UHFFFAOYSA-N

Canonical SMILES

C(CNCCCl)C#N

Origin of Product

United States

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